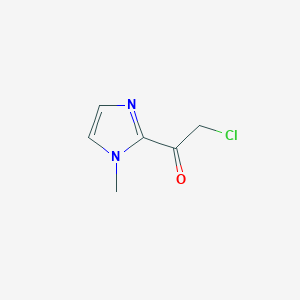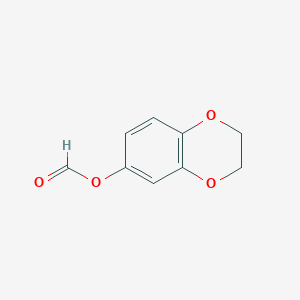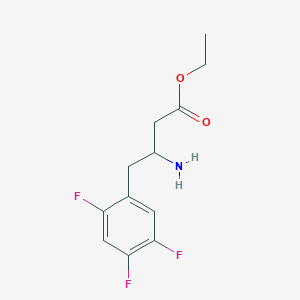![molecular formula C14H15NO2S2 B1419857 {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1050101-82-0](/img/structure/B1419857.png)
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
説明
Molecular Structure Analysis
The molecular structure of “{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is represented by the formula C14H15NO2S2. More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I have access to.科学的研究の応用
Synthesis and Physical-Chemical Properties
- A study by Salionov (2015) focuses on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which show various biological activities like analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. These compounds, including variants like 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, have been explored for their physical and chemical properties and acute toxicity, indicating their potential for further scientific applications (Salionov, 2015).
Electrophilic Aromatic Reactivity
- Research by August, Davis, and Taylor (1986) examined the electrophilic aromatic reactivities of thiazole derivatives, including thiazol-2-yl and thiazol-4-yl. This study provides insights into the chemical behavior of these compounds under various conditions, which can be essential for their application in scientific research (August et al., 1986).
Anticancer Activities
- The synthesis of new benzothiazole acylhydrazones as anticancer agents, as reported by Osmaniye et al. (2018), includes derivatives of 2-((5-substitutedbenzothiazol-2-yl)thio)acetate. These compounds were evaluated for their anticancer activity, highlighting the potential of thiazole derivatives in developing new cancer treatments (Osmaniye et al., 2018).
Synthesis of Derivatives for Anticancer and Antibacterial Activities
- Several studies, like those by Denisenko et al. (2011), Duran and Demirayak (2012), and Trotsko et al. (2018), have focused on the synthesis of thiazole derivatives with potential anticancer and antibacterial properties. These works provide a foundation for understanding how thiazole derivatives can be modified and applied in the field of medicinal chemistry (Denisenko et al., 2011), (Duran & Demirayak, 2012), (Trotsko et al., 2018).
Application in Dye-Sensitized Solar Cells
- Research on novel coumarin sensitizers for dye-sensitized solar cells by Han et al. (2015) indicates the application of thiazole derivatives in renewable energy technologies. The study specifically mentions the use of 2-(thiophen-2-yl)thiazole as a π-bridge in these sensitizers, demonstrating the versatility of thiazole derivatives in various scientific fields (Han et al., 2015).
作用機序
Target of Action
Thiazoles and indole derivatives are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The mode of action of thiazoles and indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazoles have been shown to exhibit antitumor and cytotoxic activity .
Biochemical Pathways
Thiazoles and indole derivatives can affect a variety of biochemical pathways. For instance, indole derivatives play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmacokinetics
The pharmacokinetics of thiazoles and indole derivatives can also vary greatly depending on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic effect .
Result of Action
The molecular and cellular effects of thiazoles and indole derivatives can be diverse, ranging from antimicrobial to antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiazoles and indole derivatives. For instance, factors such as diet, physical activity, exposure to pollutants, and stress can potentially influence the effectiveness of these compounds .
生化学分析
Biochemical Properties
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes. Moreover, this compound can alter metabolic flux, impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. Additionally, the compound can interact with DNA and RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as anti-inflammatory and antitumor activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate the activity of metabolic enzymes, influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. For example, the compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
特性
IUPAC Name |
2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-10(2)11(5-9)7-18-14-15-12(8-19-14)6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQZZKKFHRYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



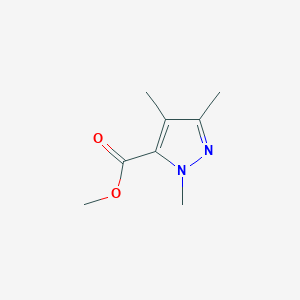
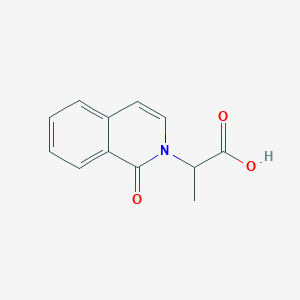
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)



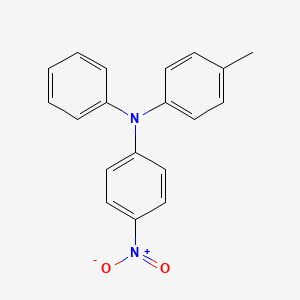

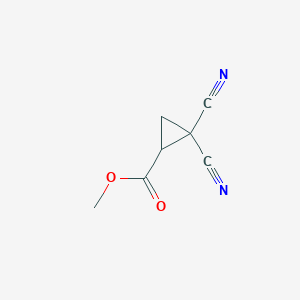
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)
